

# An In-depth Technical Guide to 1,3-Dioxolane-2,2-diethanol

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## Compound of Interest

Compound Name: 1,3-Dioxolane-2,2-diethanol

Cat. No.: B1296863

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

**1,3-Dioxolane-2,2-diethanol**, also known by its systematic name 2,2'-(1,3-dioxolane-2,2-diyl)di(ethan-1-ol), is a versatile organic compound with a unique molecular structure that makes it of significant interest in various scientific and industrial fields, particularly in drug development and formulation. Its structure features a central 1,3-dioxolane ring substituted with two ethanol groups at the 2-position. This arrangement imparts a combination of desirable properties, including hydrophilicity and potential for further chemical modification. This guide provides a comprehensive overview of the known chemical properties, potential applications, and relevant experimental considerations for this compound.

## Chemical and Physical Properties

While specific experimentally determined quantitative data for **1,3-Dioxolane-2,2-diethanol** on properties such as boiling point, melting point, and density are not readily available in the public domain, a summary of its known and predicted properties is presented in Table 1. The information has been aggregated from various chemical supplier databases.

Table 1: Chemical and Physical Properties of **1,3-Dioxolane-2,2-diethanol**

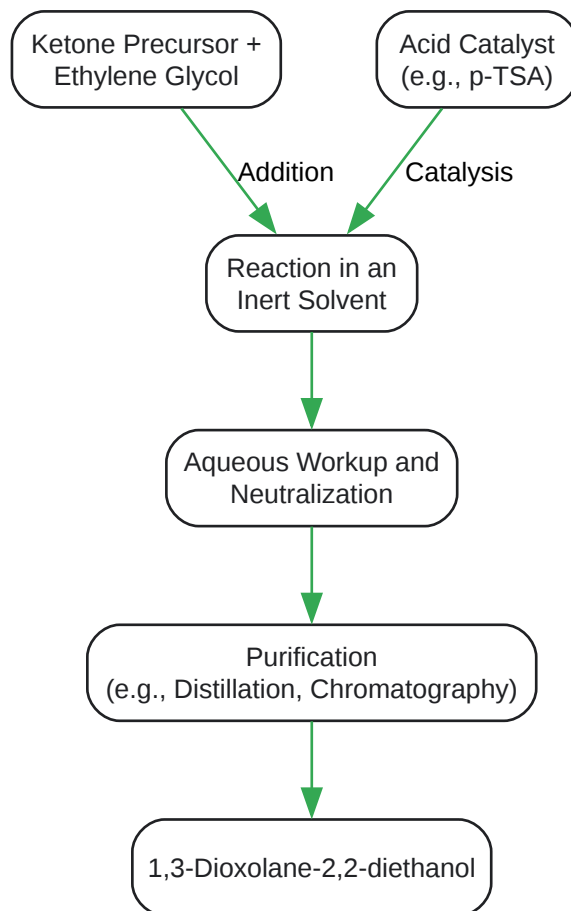
Property	Value	Source
Molecular Formula	C <sub>7</sub> H <sub>14</sub> O <sub>4</sub>	Chem-Impex
Molecular Weight	162.18 g/mol	Chem-Impex
CAS Number	5694-95-1	Chem-Impex
Appearance	Colorless or light yellow liquid	Chem-Impex
Solubility	Soluble in water and compatible with a range of solvents.	Chem-Impex
Purity	≥ 95%	US Biological Life Sciences

## Synthesis

A specific, detailed experimental protocol for the synthesis of **1,3-Dioxolane-2,2-diethanol** is not widely published. However, based on general principles of acetal formation, a plausible synthetic route involves the acid-catalyzed reaction of a suitable ketone precursor with ethylene glycol.

A general workflow for such a synthesis is depicted below:

## General Synthesis Workflow for 1,3-Dioxolane Derivatives



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Caption: General workflow for the synthesis of 1,3-dioxolane derivatives.

## Experimental Protocols

Due to the lack of specific published methods for **1,3-Dioxolane-2,2-diethanol**, the following are generalized experimental protocols for the synthesis and analysis of 1,3-dioxolane derivatives, which can be adapted by researchers.

## General Synthesis of 1,3-Dioxolanes

This protocol is based on the acid-catalyzed acetalization of a ketone.

#### Materials:

- Appropriate ketone precursor
- Ethylene glycol (1.2 equivalents)
- p-Toluenesulfonic acid (catalytic amount)
- Toluene (or another suitable aprotic solvent)
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Dean-Stark apparatus

#### Procedure:

- To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add the ketone precursor, ethylene glycol, and toluene.
- Add a catalytic amount of p-toluenesulfonic acid to the mixture.
- Heat the mixture to reflux and monitor the reaction by observing the collection of water in the Dean-Stark trap.
- Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature.
- Wash the reaction mixture with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
- Separate the organic layer and wash it with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by vacuum distillation or column chromatography.

## General Analytical Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- <sup>1</sup>H NMR: Dissolve a sample of the purified product in a suitable deuterated solvent (e.g., CDCl<sub>3</sub>). The spectrum is expected to show characteristic signals for the ethylene glycol protons of the dioxolane ring and the protons of the diethanol side chains.
- <sup>13</sup>C NMR: Acquire a proton-decoupled <sup>13</sup>C NMR spectrum in the same solvent. This will help to confirm the carbon framework of the molecule, including the quaternary carbon of the dioxolane ring.

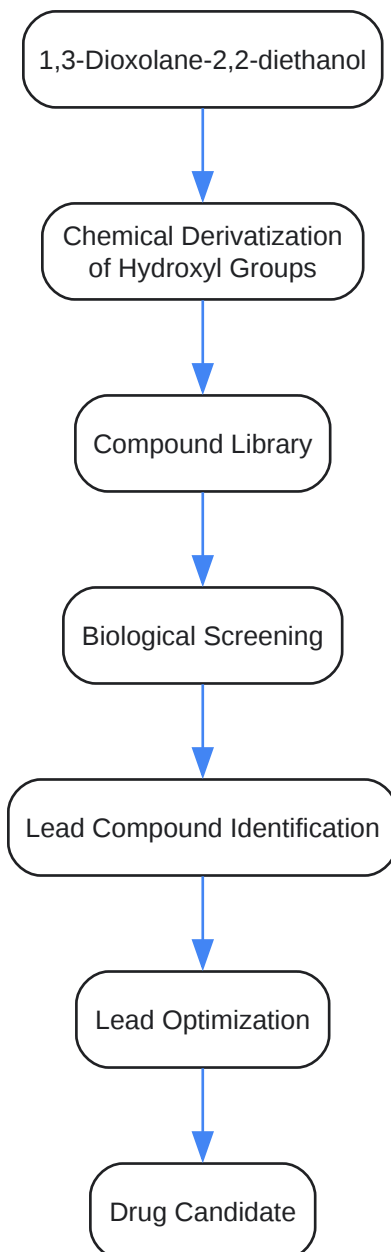
Mass Spectrometry (MS):

- Obtain a mass spectrum using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Electrospray Ionization (ESI-MS) to determine the molecular weight and fragmentation pattern of the compound, which can be used to confirm its structure.

## Potential Applications in Drug Development

The 1,3-dioxolane moiety is present in various biologically active compounds, suggesting its potential as a pharmacophore or a scaffold for the development of new therapeutic agents. The diethanol groups in **1,3-Dioxolane-2,2-diethanol** offer handles for further chemical derivatization, allowing for the synthesis of a library of compounds for biological screening.

## Potential Applications in Drug Development

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Caption: Logical workflow for utilizing **1,3-Dioxolane-2,2-diethanol** in drug discovery.

## Biological Activity

While no specific studies on the biological activity of **1,3-Dioxolane-2,2-diethanol** have been identified, the broader class of 1,3-dioxolane-containing compounds has been reported to exhibit a range of biological activities, including:

- Anticancer
- Antifungal
- Antiviral
- Antibacterial
- Anti-inflammatory
- Antioxidant[1]

The presence of the 1,3-dioxolane ring is thought to contribute to the biological activity of these molecules, potentially through interactions with biological targets.[1] Further research is needed to investigate the specific biological properties of **1,3-Dioxolane-2,2-diethanol** and its derivatives.

## Conclusion

**1,3-Dioxolane-2,2-diethanol** is a chemical entity with significant potential for applications in pharmaceutical and materials science. While there is a current lack of comprehensive public data on its specific physical and chemical properties, as well as its biological activities, its structural features suggest it is a valuable building block for further research and development. The methodologies and workflows presented in this guide offer a starting point for researchers interested in exploring the properties and applications of this promising compound. Further experimental investigation is warranted to fully elucidate its chemical behavior and biological potential.

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## References

- 1. researchgate.net [researchgate.net]
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